1-Deaza-6-thioguanine is a modified purine nucleoside that has garnered attention in biochemical and pharmaceutical research. This compound is derived from guanine, where the nitrogen atom at position one is replaced by a carbon atom, and a sulfur atom is incorporated at position six. The modification alters the compound's interaction with biological systems, particularly in nucleic acid metabolism and drug development.
1-Deaza-6-thioguanine falls under the category of thiopurines, which are sulfur-containing analogs of purines. These compounds are often studied for their potential therapeutic applications, especially in oncology and immunology.
The synthesis of 1-deaza-6-thioguanine involves several chemical transformations that can be categorized into a multi-step process. A notable route includes:
The detailed synthesis pathway can be outlined as follows:
The molecular structure of 1-deaza-6-thioguanine can be represented as follows:
The structural representation can be depicted using standard chemical notation, highlighting the key functional groups.
1-Deaza-6-thioguanine participates in various chemical reactions typical of purine derivatives:
These reactions are crucial for understanding how 1-deaza-6-thioguanine can be utilized in biological systems and its potential modifications for enhanced activity.
The mechanism of action of 1-deaza-6-thioguanine primarily revolves around its incorporation into nucleic acids, where it can affect DNA replication and repair processes:
Experimental data supporting these mechanisms highlight how modifications to purines can significantly impact their biological roles.
Relevant analytical data such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide insight into its purity and structural integrity.
1-Deaza-6-thioguanine has several scientific applications:
The foundational synthesis of 1-deaza-6-thioguanosine and its methylthio analogue was established in 1978 using 2-amino-6-chloro-1-deazapurine (4) as the key intermediate [1]. This route employed a multi-step sequence beginning with the N-acetylation of 4, followed by glycosylation with 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride under anhydrous conditions facilitated by Linde 4A molecular sieves. This critical glycosylation step yielded the blocked nucleoside 6, which underwent deacetylation to furnish the chloro nucleoside 7. Subsequent nucleophilic displacement at C6 with hydrogen sulfide or methyl mercaptan at elevated temperatures (80–100°C) provided 1-deaza-6-thioguanosine (8) and 1-deaza-6-(methylthio)guanosine (9), respectively [1] [2]. The structure of intermediate 7 was confirmed via 1H NMR spectroscopy and chemical conversion to the cyclonucleoside 14.
Earlier synthetic attempts for the 1-deazaguanine core faced significant challenges. The 1956 route by Markees and Kidder involved hazardous intermediates like chelidamyl diazide (3), generated during Curtius rearrangement of diethyl chelidamate, posing explosion risks [2]. Schelling and Salemink (1975) improved safety by introducing benzyl ether protection during imidazopyridine formation, achieving a 37% overall yield. Temple’s 1976 refinement for 1-deaza-6-thioguanine analogues further optimized yields to 28% but still required handling of unstable intermediates [2].
Table 1: Historical Synthetic Routes to 1-Deazaguanine Derivatives
Year | Researchers | Key Intermediate | Protection Strategy | Overall Yield |
---|---|---|---|---|
1956 | Markees & Kidder | Diethyl chelidamate | Ethyl O6-protection | 2–4% |
1975 | Schelling & Salemink | 4-Hydroxy-2,3,6-triaminopyridine | Benzyl ether | 37% |
1976 | Temple et al. | 1-Deaza-6-thioguanine precursors | None specified | 28% |
1978 | Elliott et al. | 2-Amino-6-chloro-1-deazapurine (4) | Acetyl (glycosyl) | Not specified |
A paradigm shift in 1-deazapurine functionalization emerged with copper-catalyzed C–O bond formation, addressing regioselectivity and solubility limitations of classical methods [2]. This approach utilized 6-iodo-1-deazapurine (16) as the starting material, chosen for its superior reactivity in cross-coupling reactions compared to chloro analogues. Due to poor solubility of 16, a tetrahydropyranyl (THP) protecting group was installed at N9 using 3,4-dihydropyran and catalytic p-toluenesulfonic acid in DMF, yielding 17.
The pivotal coupling step employed CuI catalysis with 1,10-phenanthroline as a ligand and cesium carbonate as base in benzyl alcohol solvent. This system facilitated the conversion of iodide 17 to the O6-benzyl ether 18 in >90% yield under mild conditions (60–80°C) [2]. The choice of benzyl alcohol served dual roles: as reactant and solvent, while the electron-rich phenanthroline ligand enhanced Cu(I) reactivity. This methodology proved superior to direct hydrolysis for introducing oxygen functionalities, as it prevented regioisomeric mixtures and enabled subsequent selective transformations.
Table 2: Copper-Catalyzed C–O Coupling Conditions for 1-Deazapurine Functionalization
Substrate | Catalyst System | Ligand | Base | Solvent | Product | Yield |
---|---|---|---|---|---|---|
THP-6-iodo-1-deazapurine (17) | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Benzyl alcohol | O6-Benzyl ether (18) | >90% |
N-Boc-6-iodo-1-deazapurine | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Benzyl alcohol | Unstable | Low |
Regioselective nitration presented a critical challenge in 1-deazaguanine synthesis due to the inherent bias of the electron-rich imidazopyridine system toward C5 substitution. To overcome this, a protecting group strategy was implemented to direct nitration to C2 [2]. After copper-catalyzed benzylation, the THP group in 18 was exchanged for a tert-butyloxycarbonyl (Boc) group to yield 19, enhancing solubility and steric control.
Nitration was achieved using trifluoroacetic anhydride (TFAA) and tetrabutylammonium nitrate (TBAN) at −20°C, generating a mixture of N-Boc-protected 20 and deprotected 21 nitro intermediates. The Boc group’s electron-withdrawing nature diverted electrophilic attack from C5 to C2, achieving >10:1 regioselectivity [2]. Reduction of the nitro group employed trichlorosilane with N,N-diisopropylethylamine (DIPEA) in DCM, selectively furnishing the 2-amino derivative 22 without disturbing the benzyl ether. Final deprotection via hydrogenolysis with Pd/C catalyst yielded 1-deazaguanine (11) in 6% overall yield across six steps.
Table 3: Nitration Methods for 1-Deazapurine Derivatives
Substrate | Nitration Reagent | Conditions | Regioselectivity (C2:C5) | Product | Yield |
---|---|---|---|---|---|
Boc-ether 19 | TFAA/TBAN | −20°C, anhydrous | >10:1 | Nitro compound 20/21 | 65–70% |
Unprotected analogues | HNO₃/H₂SO₄ | 0°C | <1:3 | C5-nitro byproducts | Low |
Divergent synthesis from common intermediates enabled efficient access to both 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine. The chloro intermediate 7 served as the branch point:
For the aglycone series, the O6-benzyl-protected intermediate 22 allowed divergent deprotection:
The synthetic flexibility of this approach permitted late-stage diversification:
Table 4: Divergent Synthesis of 1-Deazapurine Nucleoside Analogues
Core Intermediate | Reagent | Conditions | Product | Application |
---|---|---|---|---|
Chloro nucleoside 7 | H₂S/pyridine-H₂O | 80°C, 24 h | 1-Deaza-6-thioguanosine (8) | Antileukemic screening [1] |
Chloro nucleoside 7 | NaSCH₃/DMF | 100°C, 2 h | 1-Deaza-6-(methylthio)guanosine (9) | Not reported |
O6-Benzyl ether 22 | Pd/C, H₂ | RT, 12 h | 1-Deazaguanine (11) | RNA atomic mutagenesis [2] |
O6-Benzyl ether 31 | HCl/MeOH then H₂/Pd | 0°C → RT | 1-Deazahypoxanthine (30) | Medicinal chemistry scaffolds [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7